3-Methyl-1,4-dioxane-2,5-dione

説明

Overview of 1,4-Dioxane-2,5-diones as Monomeric Precursors in Polymer Science

1,4-Dioxane-2,5-diones are a class of cyclic diesters that serve as crucial monomeric precursors in the synthesis of aliphatic polyesters. rsc.org These monomers are particularly significant in the field of biomedical polymers due to their ability to produce biodegradable and biocompatible materials through ring-opening polymerization (ROP). mathnet.ru The most prominent members of this family are glycolide (B1360168) (1,4-dioxane-2,5-dione) and lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), which are the precursors to polyglycolic acid (PGA) and polylactic acid (PLA), respectively. rsc.orgacademie-sciences.fr

The ROP of these cyclic diesters is a preferred method over direct polycondensation of the corresponding α-hydroxy acids because it allows for the synthesis of polymers with higher molecular weights, lower polydispersity, and the creation of well-defined block copolymers. academie-sciences.fr The properties of the resulting polymers, such as crystallinity, thermal stability, and degradation rate, can be tuned by the choice of monomer and the polymerization conditions. smolecule.com The hydrolytic instability of the ester bonds in the polymer backbone is the source of their biodegradability. diva-portal.org Various substituted 1,4-dioxane-2,5-diones have been investigated to create polymers with specific functionalities and tailored properties. academie-sciences.fr

Significance of Asymmetrically Substituted Cyclic Diesters for Polymer Architecture

Asymmetrically substituted cyclic diesters are a specific subgroup of 1,4-dioxane-2,5-diones that offer unique advantages in controlling polymer architecture. Unlike their symmetric counterparts (like glycolide or lactide), where the two ester units are identical, asymmetric monomers contain different substituents on the ring. This asymmetry is significant for creating polymers with regular, alternating structures. nih.gov

The development of asymmetrically substituted hemilactides is crucial for creating new polylactide materials with well-defined structures, which in turn allows for a better understanding of polymer behavior at the supramolecular level and the achievement of novel material properties. nih.goviucr.org However, the synthesis and structural characterization of these asymmetric monomers remain a limited field of study. nih.goviucr.org The polymerization of an asymmetrically substituted monomer can proceed with a preference for cleaving the least sterically hindered acyl-oxygen bond, leading to a more controlled and regular polymer chain. academie-sciences.fr This control over the monomer sequence is a key challenge in copolymer synthesis, and the use of asymmetric monomers provides a promising solution. mathnet.ru

Structural Distinctions of 3-Methyl-1,4-dioxane-2,5-dione Among Lactide and Glycolide Analogs

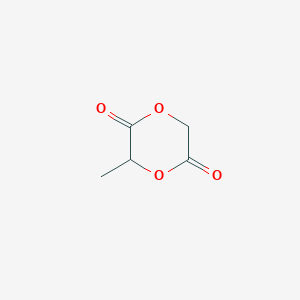

This compound holds a distinct position among its better-known analogs, lactide and glycolide. Structurally, it can be considered a "crossed dimer" or hybrid monomer formed from one molecule of glycolic acid and one molecule of lactic acid. This contrasts with glycolide, which is the cyclic dimer of two glycolic acid molecules, and lactide, the cyclic dimer of two lactic acid molecules. academie-sciences.fr

The key structural distinction is the presence of a single methyl group on the 1,4-dioxane-2,5-dione ring. nih.gov This singular substitution makes the molecule inherently asymmetric. In contrast, lactide is symmetrically substituted with two methyl groups (in its various stereoisomeric forms like L-lactide, D-lactide, and meso-lactide), while glycolide is unsubstituted and symmetric. mathnet.rusmolecule.com This structural difference has a profound impact on the reactivity of the monomer. Given the significant difference in reactivity between glycolide and lactide, it is anticipated that the polymerization of this compound would preferentially proceed via the cleavage of the glycolide-type (unsubstituted) acyl moiety, which is less sterically hindered. academie-sciences.fr This characteristic makes it a valuable monomer for synthesizing alternating copolymers of lactide and glycolide, potentially offering a route to materials with precisely controlled properties that differ from random copolymers. mathnet.ruacademie-sciences.fr

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₅H₆O₄ | nih.gov |

| Molecular Weight | 130.10 g/mol | nih.gov |

| CAS Number | 57321-93-4 | nih.gov |

| Monoisotopic Mass | 130.02660867 Da | nih.gov |

| Topological Polar Surface Area | 52.6 Ų | nih.gov |

| InChIKey | MVXNGTMKSZHHCO-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXNGTMKSZHHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437810 | |

| Record name | 3-methyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57321-93-4 | |

| Record name | 3-methyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1,4 Dioxane 2,5 Dione and Its Functionalized Derivatives

Classical Approaches for 3-Methyl-1,4-dioxane-2,5-dione Synthesis

Classical synthetic strategies for this compound primarily involve the intramolecular cyclization of linear precursors, specifically α-haloacyl derivatives of α-hydroxy acids. These methods offer a direct route to the desired heterocyclic structure.

Synthesis via α-Haloacyl Derivatives of α-Hydroxy Acids

The use of α-haloacyl derivatives of α-hydroxy acids is a common and effective strategy for the synthesis of unsymmetrically substituted 1,4-dioxane-2,5-diones. This approach relies on the formation of an ester linkage followed by an intramolecular nucleophilic substitution to close the ring.

One documented method involves the reaction of O-(chloroacetyl)lactic acid with a weak base. In a specific example, treating a dilute solution of O-(chloroacetyl)lactic acid in dimethylformamide (DMF) with a weak base resulted in the formation of this compound. google.com This reaction has been reported to achieve yields as high as 87%. google.com However, another patent discloses that the production of this compound from O-(chloroacetyl)lactic acid can result in yields of approximately 25%, which required an arduous purification process. google.com

Reaction Parameters for the Synthesis of this compound from O-(chloroacetyl)lactic Acid

| Reactant | Solvent | Base | Concentration (w/v) | Yield |

| O-(chloroacetyl)lactic Acid | Dimethylformamide | Weak Base | 2% | Up to 87% |

| O-(chloroacetyl)lactic Acid | Not Specified | Not Specified | Not Specified | ~25% |

The synthesis of this compound has also been reported starting from O-(2-bromopropionyl)glycolic acid. google.com This method follows a similar principle of intramolecular cyclization, where the bromine atom serves as the leaving group.

A more general approach involves the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids. This method has been successfully employed to prepare a variety of unsymmetrically 3,6-substituted 1,4-dioxane-2,5-diones with yields ranging from 60-85%. google.com The process typically involves reacting α-bromocarboxylic acid chlorides with α-hydroxycarboxylic acids to form the linear precursor, which then undergoes cyclization. google.com For instance, the slow addition of a bromoester to a base solution at an elevated temperature (60 °C) under high dilution conditions facilitates the final cyclization step. google.com

Pyrolytic Ring Closure Methods

Pyrolysis offers an alternative approach to the synthesis of 1,4-dioxane-2,5-diones, particularly from oligomers of α-hydroxy acids. This high-temperature method promotes ring closure through the elimination of smaller molecules.

Vapor-Phase Pyrolysis of α-Hydroxy Acid Oligomers

The vapor-phase pyrolysis of α-hydroxy acid oligomers represents a method to produce 1,4-dioxane-2,5-diones. google.com A patented process describes reacting an α-hydroxy acid oligomer or its ester over a fixed-bed catalyst system at temperatures ranging from approximately 150 °C to 350 °C. google.com This continuous process aims to produce 1,4-dioxane-2,5-diones cleanly and in high yield, avoiding the extensive and costly purification procedures associated with some of the classical methods. google.com

Pyrolytic Ring Closure Methods

Application of Fixed-Bed Catalyst Systems in Pyrolytic Synthesis

The synthesis of 1,4-dioxane-2,5-diones, including the unsymmetrically substituted this compound, has been advanced through the use of fixed-bed catalyst systems in a vapor-phase pyrolytic ring closure reaction. google.com This process involves reacting an α-hydroxy acid oligomer or an ester of such an oligomer over the catalyst system at temperatures ranging from approximately 150°C to 350°C. google.com

A key advantage of this method is that it is performed in the vapor phase, which achieves high dilution. google.com This condition favors the intramolecular cyclization required to form the dioxane-2,5-dione ring structure, mitigating the formation of complex linear and cyclic oligomer mixtures that often plagues liquid-phase reactions. google.com Traditional methods involving the thermolysis of oligomers in the liquid phase often suffer from tar formation, low yields, and slow production rates. google.com

The fixed-bed catalyst process is particularly valuable for producing unsymmetrically substituted derivatives. For instance, the thermolytic cracking of an oligomer derived from both glycolic acid and lactic acid can yield a mixture containing 1,4-dioxane-2,5-dione (glycolide), 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide), and the target compound, this compound. google.com While separation can be challenging, the vapor-phase process offers a more controlled route. google.com The effluent from the reaction can be collected in solvents like tetrahydrofuran (B95107) or toluene, and the final product is typically purified through crystallization. google.com

Synthesis of Functionalized 1,4-Dioxane-2,5-dione Analogs

The functionalization of the 1,4-dioxane-2,5-dione core often involves the incorporation of moieties derived from readily available natural products. This approach allows for the introduction of specific functional groups and stereochemical features, leading to a diverse range of monomers suitable for creating advanced biodegradable polymers.

Derivatives from Natural Products and Amino Acids

Natural molecules such as malic acid, ascorbic acids, gluconic acid, and amino acids serve as versatile starting materials for synthesizing chiral and functionalized 1,4-dioxane-2,5-dione derivatives. These precursors provide a direct route to monomers with pendant groups that can influence the physical properties and degradation characteristics of resulting polymers.

Synthesis of 3-(S)-[(Benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione from L-Malic Acid

A six-membered cyclic diester, 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione, can be synthesized from L-malic acid. researchgate.net This monomer is notable because it demonstrates a ring-opening polymerizability that is comparable to that of glycolide (B1360168) and lactide. researchgate.net The synthesis results in a monomer that, upon polymerization, produces an alternating copolymer composed of glycolic acid and benzyl (B1604629) α-(S)-malate units. researchgate.net

Development of Monomers from L-Ascorbic and D-Isoascorbic Acids

L-ascorbic acid and D-isoascorbic acid have been utilized as chiral precursors for the synthesis of novel 1,4-dioxane-2,5-dione monomers. nih.govisc.ac These syntheses yield derivatives with protected hydroxyl groups, which are valuable for creating functional polyesters. nih.govisc.ac Key examples synthesized from these starting materials include:

(3R,4'S)-3-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-1,4-dioxane-2,5-dione (IPTA)

(3R and S, 4'S,6R)-3-methyl-6-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-1,4-dioxane-2,5-dione (IPTP)

(3R,4'R)-3-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-1,4-dioxane-2,5-dione (IPEA) nih.govisc.ac

These monomers can undergo ring-opening homopolymerization and copolymerization with other monomers like D,L-lactide to form new polyesters. nih.govisc.ac

Incorporation of D-Gluconic Acid for Novel 1,4-Dioxane-2,5-diones

D-gluconic acid serves as a starting material for another class of functionalized 1,4-dioxane-2,5-diones featuring protected hydroxyl groups. researchgate.net Specific monomers synthesized from this acid include:

3-(1,2:3,4-tetraoxobutyl-di-O-isopropylidene)-dioxane-2,5-dione (5a)

3-methyl-6-(1,2:3,4-tetraoxobutyl-di-O-isopropylidene)-dioxane-2,5-dione (5b) researchgate.net

The polymerization of these cyclic dilactones, either through homopolymerization or copolymerization with DL-lactide, leads to novel degradable polyesters that exhibit higher glass transition temperatures than standard poly(lactic acid-co-glycolic acid) polymers. researchgate.net

Preparation of (3S)-[(Benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione from Glutamic Acid

The functionalized monomer (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) is prepared from glutamic acid in a four-step synthesis that also involves bromoacetyl bromide. researchgate.net X-ray diffraction studies of the resulting monomer show that the six-membered ring adopts a conformation where the pendant functional group is situated in an equatorial position, pointing away from the ring. researchgate.net This specific spatial arrangement is a key structural feature of the monomer. researchgate.net

Synthetic Derivatives Overview

| Compound Name | Starting Material(s) | Key Features |

| This compound | Glycolic acid and Lactic acid oligomers | Unsymmetrically substituted; synthesized via fixed-bed pyrolysis. google.com |

| 3-(S)-[(Benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione | L-Malic Acid | Polymerizes to an alternating copolymer of glycolic acid and benzyl α-(S)-malate. researchgate.net |

| (3R,4'S)-3-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-1,4-dioxane-2,5-dione (IPTA) | L-Ascorbic Acid | Chiral monomer with protected hydroxyl group. nih.govisc.ac |

| 3-methyl-6-(1,2:3,4-tetraoxobutyl-di-O-isopropylidene)-dioxane-2,5-dione | D-Gluconic Acid | Forms polyesters with higher glass transition temperatures. researchgate.net |

| (3S)-[(Benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) | Glutamic Acid, Bromoacetyl bromide | Pendant functional group is in an equatorial position. researchgate.net |

Alkyne-Functionalized 1,4-Dioxane-2,5-diones

The introduction of alkyne functionalities into the 1,4-dioxane-2,5-dione scaffold provides a chemical handle for post-polymerization modifications, enabling the creation of complex polymer architectures.

Synthesis of 3-Methyl-6-propargyl-1,4-dioxane-2,5-dione

3-Methyl-6-propargyl-1,4-dioxane-2,5-dione is a key functionalized monomer used to produce biodegradable polylactides featuring pendant alkyne groups. sigmaaldrich.comsigmaaldrich.com These alkyne groups are reactive sites that can be used for further functionalization of the polymer or to serve as a backbone for creating graft copolymers. sigmaaldrich.com This compound, also known as alkyne-functionalized lactide or propargyl lactide, is a colorless solid at room temperature. sigmaaldrich.comguidechem.com While it is recognized as a valuable building block for synthesizing complex molecules in the pharmaceutical and chemical sectors, specific details of its synthesis are not extensively documented in readily available literature. guidechem.com

Table 1: Properties of 3-Methyl-6-propargyl-1,4-dioxane-2,5-dione

| Property | Value |

|---|---|

| CAS Number | 1309656-54-9 |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Form | Solid |

| Storage Temperature | -20°C |

Source: sigmaaldrich.comsigmaaldrich.com

Preparation of 3-(2-propynyl)-1,4-dioxane-2,5-dione

The nomenclature "3-(2-propynyl)-1,4-dioxane-2,5-dione" is closely related to "3-methyl-6-propargyl-1,4-dioxane-2,5-dione," with "propargyl" being the common name for the "prop-2-yn-1-yl" group. The synthesis of such functionalized lactide analogues can be achieved through strategies involving the conversion of amino acids to their corresponding α-hydroxy acids, which are then coupled and cyclized. nih.gov This modular approach allows for the incorporation of various functional groups into the lactide structure. nih.govnih.gov

Structural Elucidation of 3-Methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione

The synthesis and structural analysis of the asymmetrically substituted hemilactide, 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione, provide significant insight into this class of compounds. nih.goviucr.org These hemilactides are important precursors for creating polylactide polymers with well-defined, regular structures. nih.gov

The molecular structure of this racemic 1,4-dioxane-2,5-dione derivative (C₉H₁₀O₅) features a six-membered ring with two different substituents: a methyl group and a propynyloxymethyl group. nih.govnih.gov X-ray crystallography reveals that the hemilactide heterocycle adopts a twisted boat conformation. nih.govnih.gov In this conformation, the two stereocenters have an opposite (R,S) chirality, and the substituents are in a trans configuration relative to the ring to minimize repulsive interactions. nih.gov The more sterically demanding propynyloxymethyl group occupies an axial position. nih.govnih.gov

In the crystal structure, molecules are linked by pairs of C—H⋯O hydrogen bonds, which form inversion dimers. nih.govnih.gov These dimers are further connected by other C—H⋯O interactions, creating a three-dimensional network. nih.govnih.gov

Table 2: Selected Crystallographic Data for 3-Methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2713 (3) |

| b (Å) | 14.8812 (6) |

| c (Å) | 8.3291 (3) |

| β (°) | 108.832 (2) |

| Volume (ų) | 968.61 (6) |

Hybrid Monomers for Ring-Opening Polymerization

The development of hybrid monomers containing different types of cleavable bonds within the same ring structure offers a pathway to novel polymers with unique degradation profiles and properties.

Synthesis of Cyclic Oxoester-Thioester Hybrid Monomers (e.g., 3-Methyl-1,4-oxathiane-2,5-dione)

Cyclic oxoester-thioester hybrid monomers, such as 3-methyl-1,4-oxathiane-2,5-dione, are six-membered rings that combine features of glycolic or lactic acids with their thiol analogues. nitech.ac.jpresearchgate.net The synthesis of these monomers allows for the creation of poly(oxoester-co-thioester)s through ring-opening polymerization (ROP). nitech.ac.jp

The synthesis of 3-methyl-1,4-oxathiane-2,5-dione involves the cyclization of a precursor molecule containing both hydroxyl/carboxyl and thiol/carboxyl functionalities. Anionic polymerizations of this monomer, using a thiol initiator and a base catalyst, have been shown to proceed with chemoselective cleavage of the thioester bond. nitech.ac.jpresearchgate.net The resulting polymers, which contain thioester units, exhibit lower glass transition temperatures (Tg) and greater thermal and photodegradability compared to their pure polyester (B1180765) counterparts. nitech.ac.jp The study of these hybrid monomers is part of a broader effort to synthesize well-defined polythioesters (PTEs) via ROP of various cyclic thioester-containing monomers. nih.gov

Table 3: Investigated Cyclic Oxoester-Thioester Hybrid Monomers

| Monomer Name | Structure |

|---|---|

| 3-Methyl-1,4-oxathiane-2,5-dione | A six-membered ring with a sulfur atom at position 1, an oxygen at position 4, a methyl group at position 3, and carbonyl groups at positions 2 and 5. |

| 6-Methyl-1,4-oxathiane-2,5-dione | A six-membered ring with a sulfur atom at position 1, an oxygen at position 4, a methyl group at position 6, and carbonyl groups at positions 2 and 5. |

| 3,6-Dimethyl-1,4-oxathiane-2,5-dione | A six-membered ring with a sulfur atom at position 1, an oxygen at position 4, methyl groups at positions 3 and 6, and carbonyl groups at positions 2 and 5. |

Source: nitech.ac.jpresearchgate.net

Polymerization Mechanisms and Methodologies for 3 Methyl 1,4 Dioxane 2,5 Dione

Ring-Opening Polymerization (ROP) of 3-Methyl-1,4-dioxane-2,5-dione

The synthesis of high molecular weight polylactide is most effectively achieved through the ring-opening polymerization of this compound, also known as lactide. tandfonline.commdpi.com This method is favored over direct polycondensation of lactic acid, which often limits the achievable molecular weight of the polymer. tandfonline.comacs.org

Principles of ROP for Cyclic Diester Monomers

Ring-opening polymerization of cyclic diesters like lactide is driven by the strain within the monomer's ring structure. acs.org However, this ring strain is modest, meaning the reverse reaction can become significant, especially at higher temperatures, leading to an equilibrium with a non-negligible monomer concentration. acs.org The polymerization process typically involves the insertion of the lactide monomer into an initiator bond, followed by acyl-oxygen bond cleavage to open the ring. ijcrt.org This mechanism allows for the controlled growth of polymer chains. acs.org The degree of polymerization can often be predicted by the ratio of monomer to initiator and the conversion rate. acs.org

Strategies for Controlled Polymerization of this compound

Achieving a controlled polymerization is crucial for tailoring the properties of the resulting polylactide. This involves managing the initiation, propagation, and termination steps of the reaction to produce polymers with a specific molecular weight and a narrow molecular weight distribution. acs.org20.210.105 Various strategies have been developed to achieve this control, including the use of well-defined initiators and catalysts, as well as optimizing reaction conditions such as temperature and monomer concentration. mdpi.comacs.org

Recent research has explored alternative strategies to traditional metal-based catalysts, including anionic, nucleophilic, and cationic promoters, with organocatalysts showing particular promise for biomedical applications. acs.org20.210.105 For instance, dual activation with organo-catalytic systems has been shown to enable the controlled bulk polymerization of L-lactide, yielding high molar mass polylactides in a short time. rsc.org

Catalytic Systems in Ring-Opening Polymerization

The choice of catalyst is paramount in the ROP of this compound, influencing the reaction rate, control over polymer architecture, and stereoselectivity. sigmaaldrich.com

Metal-Catalyzed ROP

Metal complexes are the most extensively studied and utilized catalysts for lactide ROP. ijcrt.org The mechanism often follows a coordination-insertion pathway, where the lactide monomer coordinates to the metal center before being inserted into the metal-initiator bond. ijcrt.orgresearchgate.net

Stannous octoate (Sn(Oct)₂) is a widely used and highly efficient catalyst for the ROP of lactide, often employed in industrial settings. mdpi.comijcrt.orgchemicalbook.com It is typically used with a co-initiator, such as an alcohol, which reacts with the stannous octoate to form the true initiating species, a tin(II) alkoxide. ijcrt.orgacs.org The polymerization then proceeds via a coordination-insertion mechanism. ijcrt.org While effective, the use of stannous octoate can sometimes lead to broader molecular weight distributions. 20.210.105

The polymerization rate with stannous octoate can be significantly faster than with some other systems, and it has been shown to be a better initiator for producing high molar mass PLA compared to dibutyltin (B87310) dimethoxide. tandfonline.com Research has also shown that microwave irradiation can dramatically increase the polymerization rate when using stannous octoate. tandfonline.com

Table 1: Comparison of Initiators in Microwave-Assisted ROP of L-Lactide tandfonline.com

| Initiator | [M₀]/[I₀] | Molar Mass ( g/mol ) | Polydispersity |

| Stannous Octoate | 5069 | 1.02 x 10⁵ | 1.2 - 2.4 |

| Dibutyltin Dimethoxide | - | 4.0 x 10⁴ | 1.6 - 1.8 |

M₀: Initial monomer concentration, I₀: Initial initiator concentration

Other metal promoters, such as zinc(II) lactate, have also been investigated and show promise, particularly in providing better control over the molecular weight of the resulting polymers compared to zinc powder. 20.210.105

Alkoxy complexes of biometals like magnesium (Mg), aluminum (Al), and zinc (Zn) are attractive alternatives to tin-based catalysts due to their lower toxicity. researchgate.netrsc.org These complexes are effective catalysts for the ROP of lactide and can be used to synthesize copolymers. mdpi.comresearchgate.net

Studies have shown that the choice of metal in these alkoxy complexes can significantly impact their catalytic behavior in the copolymerization of L-lactide (lLA) and ε-caprolactone (εCL). For example, a magnesium-based complex was found to selectively polymerize lLA even in the presence of a large excess of εCL. mdpi.com In contrast, a zinc-based complex efficiently catalyzed the random copolymerization of both monomers. mdpi.com Aluminum complexes have also been used in the polymerization of lactide to produce multi-block polyesters. sigmaaldrich.com

Table 2: Catalytic Behavior of Biometal Complexes in lLA/εCL Copolymerization mdpi.com

| Metal Complex | Behavior in lLA/εCL Copolymerization | Outcome |

| (BHT)Mg(THF)₂ⁿBu | Catalyzed homopolymerization of lLA | No εCL incorporation |

| [(BHT)ZnEt]₂ | Catalyzed random copolymerization | Random lLA/εCL copolymer |

BHT = 2,6-di-tert-butyl-4-methylphenol

The development of these catalytic systems, particularly those based on biocompatible metals, is crucial for expanding the applications of polylactide, especially in the biomedical field. acs.orgnih.gov

Stereochemical Control in this compound Polymerization

Regioselective ROP of Optically Active Methylglycolides

The ring-opening polymerization (ROP) of this compound, an unsymmetrical cyclic diester, presents a challenge in controlling the sequence of lactic acid and glycolic acid units in the resulting polymer chain. However, significant progress has been made in achieving regioselectivity, particularly with optically active methylglycolides.

Researchers have demonstrated that the use of specific catalysts can direct the polymerization to selectively cleave one of the two distinct ester bonds within the monomer ring (the lactyl or the glycolyl acyl-oxygen bond). An enantiopure aluminum salen catalyst featuring a binaphthyl backbone has been shown to facilitate the highly regioselective ROP of (S)-methyl glycolide (B1360168), leading to the synthesis of alternating poly(lactic-co-glycolic acid). digitellinc.com This selectivity is attributed to a combination of steric and chirality controls, with the polymerization proceeding exclusively at the glycolide acyl-oxygen bond. digitellinc.com

Similarly, bifunctional thiourea-amine-based organocatalysts have been effectively used for the regioselective ROP of optically active methylglycolides. nih.gov Density functional theory (DFT) calculations have been employed to understand the mechanism behind this regioselectivity, revealing that the high regioselectivity in the polymerization of (S)-methyl glycolide with an (R)-catalyst is due to repeated ring-opening at the glycolyl site. nih.gov The choice of catalyst and the stereochemistry of the monomer are therefore crucial in dictating the polymer's microstructure. nih.gov

Table 1: Catalysts for Regioselective ROP of Optically Active Methylglycolides

| Catalyst Type | Monomer | Key Finding |

| Enantiopure aluminum salen catalyst with binaphthyl backbone | (S)-methyl glycolide | Achieves exclusive ring-opening at the glycolide acyl-oxygen bond, resulting in alternating PLGA. digitellinc.com |

| Bifunctional thiourea-amine-based organocatalyst | Optically active methylglycolides | Promotes regioselective ROP, with selectivity dependent on the catalyst and monomer chirality. nih.gov |

| Optimized racemic aluminum catalyst | Racemic methyl-glycolide | Produces syndioenriched, alternating PLGA. nih.gov |

Copolymerization with this compound

Copolymerization is a versatile strategy to tailor the properties of polyesters. This compound can be copolymerized with other cyclic monomers, such as lactide and glycolide, to create polymers with specific degradation rates, mechanical properties, and functionalities.

The copolymerization of this compound with lactide (both DL-lactide and L-lactide) and glycolide offers a direct route to poly(lactic-co-glycolic acid) with varying compositions. An efficient method for synthesizing these copolymers involves the use of alkoxy complexes of "biometals" like magnesium, aluminum, and zinc as catalysts. acs.org This approach allows for the development of materials with properties tailored for biomedical applications. acs.org

The resulting copolymers, often referred to as PLGA, are among the most widely used biodegradable polymers for drug delivery systems and tissue engineering scaffolds. nih.gov The ratio of lactide to glycolide in the polymer chain is a key determinant of its properties. For instance, PLGA with a higher glycolide content tends to degrade faster due to the higher hydrophilicity of glycolic acid units. mdpi.com

A significant achievement in the polymerization of this compound is the ability to produce PLGA with a perfectly alternating sequence of lactic acid and glycolic acid units. This is accomplished through the regioselective ROP of the monomer, where the ring is consistently opened at the same type of ester bond. digitellinc.com

The synthesis of such alternating copolymers is considered a powerful method for fine-tuning the material's properties. nih.gov Mechanistic studies, including DFT calculations, have shown that the catalyst's structure and the monomer's stereochemistry play a pivotal role in enforcing this high degree of regioselectivity. nih.govacs.org For example, an enantiopure aluminum complex can direct the polymerization of (S)- and (R)-3-methyl glycolide to form alternating PLGA by preferentially cleaving the bond at the glycolyl site. nih.gov This level of control over the polymer microstructure is crucial for developing advanced biomaterials with predictable degradation profiles and mechanical performance.

To expand the applications of polyesters derived from this compound, researchers have focused on developing functionalized copolyesters. This is often achieved by incorporating monomers with pendant functional groups that can be used for further chemical modification, such as drug conjugation or surface functionalization.

A notable example is the synthesis of alkyne-functionalized 1,4-dioxane-2,5-diones, such as 3-methyl-6-propargyl-1,4-dioxane-2,5-dione. sigmaaldrich.com This monomer can undergo ring-opening polymerization to yield a polyester (B1180765) with pendant alkyne groups. These alkyne functionalities serve as handles for post-polymerization modification via "click" chemistry, allowing for the attachment of various molecules to the polymer backbone. sigmaaldrich.com

Another approach involves the synthesis of monomers derived from amino acids, such as the (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) prepared from glutamic acid. researchgate.netnih.gov The organo-catalyzed ROP of BED yields a polyester with pendant protected carboxyl groups. researchgate.netnih.gov Subsequent deprotection provides access to functional polyesters with carboxylic acid groups, which can enhance hydrophilicity and provide sites for further functionalization. nih.gov

Table 2: Examples of Functionalized Monomers and Copolymers

| Functionalized Monomer | Comonomer | Resulting Polymer Functionality | Potential Application |

| 3-Methyl-6-propargyl-1,4-dioxane-2,5-dione sigmaaldrich.com | - | Pendant alkyne groups | Graft copolymer synthesis, further functionalization via click chemistry. sigmaaldrich.com |

| (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) researchgate.netnih.gov | - | Pendant carboxylic acid groups (after deprotection) | Enhanced hydrophilicity, drug attachment. nih.gov |

Polymer Architecture and Structure Property Relationships of Poly 3 Methyl 1,4 Dioxane 2,5 Dione and Copolymers

Configurational and Conformational Aspects of Polymer Chains

The spatial arrangement of atoms and groups within the polymer chain, along with the conformation of the monomeric ring, plays a pivotal role in determining the final properties of polylactide.

Analysis of Stereoregularity and Side Chain Spacing in Resultant Polymers

Lactide, the cyclic dimer of lactic acid, exists in three stereoisomeric forms: L-lactide, D-lactide, and meso-lactide. illinois.edu The stereochemistry of the monomer used in the ring-opening polymerization (ROP) directly influences the stereoregularity of the resulting polymer chain. This, in turn, dictates the spacing and arrangement of the methyl pendant groups along the polymer backbone.

The use of enantiomerically pure L-lactide or D-lactide results in the formation of isotactic poly(L-lactic acid) (PLLA) or poly(D-lactic acid) (PDLA), respectively. These polymers possess a high degree of stereoregularity, with the methyl groups all oriented on the same side of the polymer chain. mdpi.com Polymerization of a racemic mixture of L- and D-lactide (rac-lactide) can lead to different microstructures depending on the catalyst and polymerization conditions. nih.govsigmaaldrich.com

Isotactic PLA: Characterized by a regular arrangement of stereocenters.

Atactic PLA: A random distribution of L- and D-lactic acid units, which is typically amorphous.

Syndiotactic PLA: An alternating sequence of L- and D-lactic acid units.

Heterotactic PLA: A specific alternating sequence of isotactic and syndiotactic blocks. nih.gov

The development of chiral catalysts has enabled significant control over the stereochemistry of lactide polymerization. For instance, certain chiral aluminum and yttrium alkoxide complexes have demonstrated high stereocontrol, allowing for the synthesis of syndiotactic PLA from meso-lactide and isotactic stereoblock PLA from rac-lactide. nih.gov Similarly, axial-chiral thiourea/phosphazene binary organocatalysts have been employed for the asymmetric kinetic resolution polymerization of racemic lactide, yielding highly isotactic stereoblock PLA. nih.govresearchgate.net The spacing of the methyl side chains is directly related to the stereoregularity, with isotactic and syndiotactic structures exhibiting regular spacing, while atactic polymers have a more random distribution. This regularity in side chain placement is crucial for the polymer's ability to crystallize.

Impact on Polymer Crystallinity and Morphological Characteristics

The crystal structure of PLA can exist in different forms, with the α-form being the most common and stable for PLLA, possessing an orthorhombic unit cell. mdpi.com The formation of stereocomplexes between PLLA and PDLA chains can lead to a unique crystal structure (η-form) with a significantly higher melting temperature (around 230 °C) compared to the individual homocrystals (around 180 °C). acs.org This stereocomplexation enhances the thermal stability and can be influenced by the concentration of the constituent polymers. mdpi.comelsevierpure.com

The morphology of crystalline PLA is characterized by the formation of spherulites, which are spherical aggregates of lamellar crystals radiating from a central nucleus. The size and perfection of these spherulites are dependent on the crystallization conditions and the stereoregularity of the polymer. mdpi.com The presence of nucleating agents or even the stereocomplex crystals themselves can accelerate the crystallization process by providing sites for crystal growth. elsevierpure.com The introduction of other polymers, such as poly(ε-caprolactone) (PCL), can create blends with varying morphologies, from immiscible phases to co-continuous structures, depending on the composition and processing conditions. researchgate.net

| Polymer Type | Stereoregularity | Crystallinity | Typical Melting Temperature (Tm) |

|---|---|---|---|

| Poly(L-lactic acid) (PLLA) | Isotactic | Semi-crystalline | ~180 °C |

| Poly(D-lactic acid) (PDLA) | Isotactic | Semi-crystalline | ~180 °C |

| Poly(D,L-lactic acid) (PDLLA) | Atactic | Amorphous | N/A (Glass Transition Temperature ~55-60 °C) |

| Stereocomplex PLA (PLLA/PDLA) | Stereocomplex | Highly Crystalline | ~230 °C |

Conformation of the Dioxane-Dione Ring in Monomers and its Implications for Polymerization

The 3-methyl-1,4-dioxane-2,5-dione (lactide) ring is a six-membered ring that is not planar. X-ray crystallography studies have shown that the dioxane-dione ring typically adopts a twist-boat conformation. researchgate.net The ring possesses a significant amount of strain due to the presence of two planar ester groups within the cyclic structure. acs.org This ring strain is a key thermodynamic driving force for the ring-opening polymerization (ROP) of lactide. The relief of this strain upon polymerization, which involves a switch from an (E) to a (Z) ester conformation, makes the process thermodynamically favorable. illinois.edu

The conformation of the lactide monomer, specifically the orientation of the methyl group (axial or equatorial), can influence its reactivity and the stereochemical outcome of the polymerization, especially in stereoselective polymerizations. The catalyst's ability to selectively recognize and polymerize a specific stereoisomer or a particular conformation is fundamental to achieving high levels of stereocontrol. nih.govacs.org The coordination of the lactide monomer to the catalyst's active site is the initial step in the ROP mechanism, and the steric interactions between the monomer, the growing polymer chain, and the catalyst's ligands determine the stereoselectivity of the ring-opening event. acs.orgacs.org

Influence of Monomer Substitution on Polymer Properties

Modifying the monomer structure by introducing different substituents can significantly alter the properties of the resulting polylactide, expanding its range of applications.

Effect of Asymmetric Substitution on Resultant Polymer Microstructure

The asymmetric substitution on the 1,4-dioxane-2,5-dione ring, as seen in this compound, is the basis for the chirality of lactide and the resulting stereoregularity of PLA. The polymerization of asymmetrically substituted monomers like lactide using stereoselective catalysts can lead to polymers with highly controlled microstructures. nih.govnih.gov

For instance, the kinetic resolution of racemic lactide, where a chiral catalyst preferentially polymerizes one enantiomer over the other, can produce isotactic PLA and leave behind the unreacted, optically enriched monomer. nih.govresearchgate.net The degree of enantiomorphic site control exerted by the catalyst determines the efficiency of this resolution and the stereoregularity of the resulting polymer. researchgate.netacs.org

Furthermore, the polymerization of a dissymmetrically substituted 1,4-dioxane-2,5-dione, such as (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione derived from glutamic acid, has been studied. Despite the strong asymmetric substitution, the ring-opening was found to occur almost equally at either of the two endocyclic ester groups, leading to a random distribution of the monomer units in the resulting polymer. researchgate.net This highlights that the nature of the substituent and its position on the ring can have complex effects on the polymerization mechanism and the final polymer microstructure.

Impact of Functional Pendant Groups on Polymer Reactivity and Overall Behavior

Introducing functional pendant groups onto the polylactide backbone is a key strategy to modify its properties and introduce new functionalities. nih.gov These groups can be introduced by copolymerizing lactide with functionalized comonomers or by post-polymerization modification. nih.govacs.org

The presence of functional pendant groups can significantly affect the polymer's reactivity. For example, pendant groups with "clickable" functionalities, such as allyl or propargyl groups, provide sites for subsequent chemical modifications, allowing for the attachment of various molecules to the polymer chain. nih.govacs.org This can be used to tune the polymer's properties on demand.

Hydrophilicity: The introduction of hydrophilic groups can alter the water uptake and degradation rate of the polymer. researchgate.net

Thermal Properties: Large, bulky pendant groups can increase the glass transition temperature (Tg) by restricting chain mobility, while smaller alkyl groups might lower it through a plasticizing effect. wikipedia.org

Biological Activity: The functionality of pendant groups can have a direct impact on the biological activity of the polymer, which is crucial for biomedical applications. researchgate.net

Degradation: The chemical nature of the pendant groups can influence the hydrolytic stability of the polymer. For instance, the charge on a pendant group can affect the rate of degradation under physiological conditions. nih.gov

Research has explored the synthesis of polylactides with various pendant groups, including hydroxyl, vinyl, allyl, propargyl, and chloro groups, through the copolymerization of lactide with functionalized cyclic acetals. nih.govacs.org Another approach involves the synthesis of functionalized polyesters with pendant mercapto groups by copolymerizing lactic acid with sulfur-functionalized hydroxy acids. diva-portal.orgresearchgate.net These functionalized polymers open up possibilities for creating materials with tailored properties for specific applications.

| Pendant Group | Method of Introduction | Impact on Polymer Properties | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Copolymerization | Increases hydrophilicity, potential for further reaction | nih.gov |

| Allyl (-CH2CH=CH2) | Copolymerization with functionalized cyclic acetals | Provides "clickable" sites for post-polymerization modification | nih.govacs.org |

| Propargyl (-CH2C≡CH) | Copolymerization | Enables click chemistry for functionalization | nih.gov |

| Mercapto (-SH) | Copolymerization with sulfur-functionalized hydroxy acids | Allows for disulfide bridge formation and self-assembly | diva-portal.orgresearchgate.net |

| Carboxylic Acid (-COOH) | End-group functionalization | Affects degradation rate and thermal stability | dongguk.edu |

Thermal and Mechanical Properties of this compound Based Polymers

The thermal and mechanical characteristics of polymers derived from this compound, commonly known as lactide, are pivotal to their application and performance. These properties are intricately linked to the polymer's molecular architecture, including its composition, molecular weight, and crystalline structure.

The glass transition temperature (Tg) is a key parameter defining the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. For degradable polyesters based on this compound, this temperature can be strategically manipulated through copolymerization.

The incorporation of comonomers such as trimethylene carbonate (TMC) or ε-caprolactone (CL) into the polylactide (PLA) backbone is a common and effective method to adjust the Tg. For instance, in copolymers of L-lactide and TMC (PLLA-co-TMC), the Tg generally decreases as the proportion of TMC increases. polylactide.com This is attributed to the enhanced flexibility of the polymer chains imparted by the carbonate linkages of TMC. The Tg for these copolymers can span a wide range, typically from 20°C to 55°C, with higher TMC content leading to lower Tg values and consequently, greater flexibility. polylactide.com Similarly, high molecular weight copolymers of 1,3-trimethylene carbonate and D,L-lactide are amorphous across all compositions, with a Tg ranging from -17°C for pure poly(TMC) to 53°C for poly(DLLA). nih.gov

Copolymerization with ε-caprolactone also demonstrates a clear dependence of Tg on the comonomer ratio. nih.govehu.eus The Tg of poly(l-lactide-co-ε-caprolactone) (PLCL) copolymers is influenced by the L-lactide (LA) content, with a higher LA feed molar ratio resulting in a higher Tg. nih.gov For example, a PLCL copolymer with a 3:1 LA:CL feed ratio exhibited a Tg of 18.51°C, while a 1:1 ratio resulted in a lower Tg. nih.gov The glass transition temperature of pure poly(ε-caprolactone) (PCL) is approximately -60°C, while that of polylactide (PLA) is around 60°C, and their copolymers exhibit a single Tg between these two extremes, indicative of a random copolymer structure. dovepress.comrsc.org

| Copolymer System | Comonomer | Composition (molar ratio) | Glass Transition Temperature (°C) |

|---|---|---|---|

| P(LLA-co-TMC) | Trimethylene Carbonate (TMC) | Varies | 20 to 55 polylactide.com |

| P(DLLA-co-TMC) | Trimethylene Carbonate (TMC) | DLLA:TMC varies | -17 to 53 nih.gov |

| P(L-LA-co-ε-CL) | ε-Caprolactone (CL) | LA:CL 3:1 | 18.51 nih.gov |

| P(L-LA-co-ε-CL) | ε-Caprolactone (CL) | LA:CL 1:1 | -12.77 to 1.98 nih.gov |

| PCL | - | - | ~ -60 dovepress.com |

| PLA | - | - | ~ 60 rsc.org |

The mechanical behavior of polymers based on this compound is strongly dependent on their molecular architecture, encompassing molecular weight, crystallinity, and copolymer composition. rsc.org

Higher molecular weight generally leads to enhanced mechanical properties, such as tensile strength. For instance, high molecular weight copolymers of TMC and D,L-lactide (with Mn above 170,000) show a significant improvement in mechanical performance compared to their lower molecular weight counterparts. nih.gov These materials range from stiff to rubbery as the TMC content decreases. nih.gov

Crystallinity plays a crucial role in determining the mechanical strength of these polymers. rsc.org Polylactide can be amorphous or semi-crystalline, with the latter exhibiting higher tensile strength due to the reinforcing effect of the crystalline domains. dovepress.comrsc.org The degree of crystallinity is influenced by the stereochemistry of the lactide monomer and processing conditions. rsc.org

Copolymerization significantly impacts mechanical properties by altering the polymer's crystallinity and flexibility. polylactide.com The introduction of flexible comonomers like TMC or CL typically reduces stiffness and increases ductility. For example, increasing the content of D,L-3-methyl-1,4-dioxane-2,5-dione in copolymers with 1,4-dioxan-2-one (B42840) leads to a decrease in peak stress, strain at break, and toughness. researchgate.net Blending polylactide with other polyesters, such as Nodax (poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)), can also improve mechanical properties like impact resistance. nih.gov

Block copolymers offer a way to combine the distinct properties of different polymer segments. rsc.org For example, PLLA-b-PDLA diblock copolymers synthesized via living ring-opening polymerization exhibit stereocomplex formation, which enhances thermal and mechanical properties. acs.org The use of block copolymers as compatibilizers in melt blends can lead to improved dispersion and smaller particle sizes of the dispersed phase, although this may not always translate to further improvements in impact properties. nih.gov

| Polymer System | Key Architectural Feature | Tensile Strength (MPa) | Notched Izod Impact Resistance (J/m⁻¹) | Reference |

|---|---|---|---|---|

| PLLA | High tensile strength | 50-70 | 22 ± 2 | dovepress.comnih.gov |

| PLLA/Nodax blend | Blend | - | 44 ± 6 | nih.gov |

| PLLA/Nodax/oligoNodax-b-PLLA ternary blend | Compatibilized blend | - | No additional improvement | nih.gov |

Supramolecular Interactions and Crystal Packing in Poly(this compound) Systems

The supramolecular organization and crystal packing of poly(this compound), or polylactide (PLA), are fundamental to its physical properties. The crystalline structure of PLA can exist in different forms, with the α-form being the most common. researchgate.net The α-form is characterized by a 10/3 helical conformation and is typically obtained at crystallization temperatures above 120°C. researchgate.net A less ordered α'-form, with a similar but less dense packing, is formed at temperatures below 120°C. rsc.orgrsc.org

The crystallization behavior of PLA can also be influenced by the presence of additives. For example, graphene nanosheets have been shown to promote the formation of the α′ form over the α form in PLLA composites. rsc.org

| Compound Name |

|---|

| This compound |

| Lactide |

| Poly(this compound) |

| Polylactide (PLA) |

| L-lactide |

| D,L-lactide |

| Poly(L-lactide) (PLLA) |

| Poly(D-lactide) (PDLA) |

| Poly(D,L-lactide) (PDLLA) |

| Trimethylene carbonate (TMC) |

| Poly(trimethylene carbonate) (PTMC) |

| ε-caprolactone (CL) |

| Poly(ε-caprolactone) (PCL) |

| Poly(L-lactide-co-trimethylene carbonate) (PLLA-co-TMC) |

| Poly(D,L-lactide-co-trimethylene carbonate) (P(DLLA-co-TMC)) |

| Poly(l-lactide-co-ε-caprolactone) (PLCL) |

| 1,4-Dioxan-2-one |

| D,L-3-methyl-1,4-dioxan-2,5-dione |

| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (Nodax) |

| PLLA-b-PDLA |

| oligoNodax-b-PLLA |

Degradation Mechanisms of Polymers Derived from 3 Methyl 1,4 Dioxane 2,5 Dione

Hydrolytic Degradation Pathways

Hydrolytic degradation is a primary mechanism for the breakdown of polyesters derived from 3-Methyl-1,4-dioxane-2,5-dione. This process involves the chemical reaction of the polymer's ester linkages with water, leading to chain scission and the formation of smaller, water-soluble oligomers and monomers. Initially, water molecules penetrate the amorphous regions of the polymer matrix, initiating the cleavage of ester bonds. mdpi.com This leads to a reduction in molecular weight. The degradation products, primarily lactic acid and malic acid, are natural metabolites and can be processed by the body. redalyc.org

The rate of hydrolysis is sensitive to the pH of the surrounding environment. Both strongly acidic and alkaline conditions can accelerate the degradation process compared to a neutral pH. nih.gov However, the degradation rate for polyesters like polylactic acid (PLA) is often slowest around a pH of 4. mdpi.com In alkaline conditions, hydroxide (B78521) ions directly attack the ester carbonyl group, while in acidic conditions, the carbonyl group is protonated, making it more susceptible to nucleophilic attack by water. nih.gov

Factors Influencing Hydrolytic Fission Susceptibility of Copolymers

Several interconnected factors govern the susceptibility of these copolymers to hydrolytic degradation. nih.gov The precise control of these factors allows for the tailoring of degradation rates for specific applications.

Copolymer Composition: The ratio of lactic acid to malic acid units is a critical determinant of the degradation rate. Malic acid contains a pendant carboxylic acid group, which increases the hydrophilicity of the copolymer. A higher malic acid content leads to greater water absorption and, consequently, a faster rate of hydrolysis. researchgate.netresearchgate.net This is analogous to poly(lactic-co-glycolic acid) (PLGA), where a higher glycolic acid content, being more hydrophilic than lactic acid, accelerates degradation. nih.govmdpi.com

Hydrophilicity: The presence of polar groups, such as the hydroxyl and carboxylic acid groups on the malic acid units, enhances the polymer's affinity for water. Increased hydrophilicity facilitates the diffusion of water into the polymer matrix, making the ester bonds more accessible for hydrolysis. nih.gov

Molecular Weight: Polymers with a lower initial molecular weight generally degrade faster. nih.gov This is because they have a higher concentration of chain ends, which can increase water uptake, and require fewer chain scission events to produce soluble oligomers.

Crystallinity: The degree of crystallinity significantly impacts degradation kinetics. Water diffusion is more restricted within highly ordered crystalline regions compared to the more accessible amorphous domains. nih.gov Therefore, degradation occurs preferentially in the amorphous parts of the polymer. dntb.gov.ua Copolymers derived from this compound are often amorphous, which contributes to a more uniform bulk degradation profile. researchgate.net

| Factor | Effect on Degradation Rate | Underlying Mechanism |

|---|---|---|

| Higher Malic Acid Content | Increase | Increases overall polymer hydrophilicity, enhancing water penetration. mdpi.comresearchgate.net |

| Lower Molecular Weight | Increase | Higher concentration of chain ends; fewer bond cleavages needed to form soluble fragments. nih.gov |

| Higher Crystallinity | Decrease | Restricts water diffusion into the polymer matrix, protecting ester bonds within crystalline lamellae. nih.gov |

| pH (Acidic or Alkaline) | Increase | Catalyzes the hydrolysis of ester bonds. mdpi.com |

Autocatalytic Degradation Phenomena in Poly(glycolic-co-malic acid)s

A key feature of the degradation of these polyesters is autocatalysis. This phenomenon is well-documented in analogous polymers like PLGA. researchgate.netkinampark.com During hydrolysis, the cleavage of ester bonds generates new carboxylic acid end groups. researchgate.net In copolymers containing malic acid, there are also pendant carboxylic acid groups. These acidic groups catalyze the hydrolysis of adjacent ester bonds, creating a positive feedback loop that accelerates the degradation process from within the polymer matrix. mdpi.com

This internal catalysis can lead to a phenomenon known as bulk erosion, where the interior of a polymer device degrades more rapidly than its surface. researchgate.netkinampark.com The acidic degradation products become trapped within the bulk of the material, lowering the local pH and speeding up further hydrolysis. kinampark.com This contrasts with surface erosion, where material is lost layer-by-layer from the exterior.

Enzymatic Degradation Considerations

In addition to chemical hydrolysis, polymers derived from this compound can be susceptible to enzymatic degradation. This process is primarily mediated by hydrolytic enzymes such as esterases, lipases, and proteases that are present in biological systems. mdpi.com Enzymatic degradation is typically a surface-mediated process. Microorganisms or enzymes attach to the polymer surface and secrete enzymes that break down the accessible ester bonds. mdpi.com

The rate and extent of enzymatic degradation are influenced by the polymer's physical and chemical properties, including surface morphology, hydrophobicity, and the mobility of the polymer chains. A low glass transition temperature (Tg), which indicates a more mobile amorphous phase, can accelerate biodegradation. mdpi.com The enzymatic degradation of aliphatic polyesters generally occurs through a surface erosion mechanism and does not significantly alter the macromolecular structure of the remaining solid material. mdpi.com

Role of Polymer Microstructure in Degradation Kinetics and Profiles

The microstructure of the polymer chain plays a pivotal role in defining its degradation behavior. sci-hub.box Key aspects of microstructure include the distribution of monomer units (random vs. blocky) and the morphology (amorphous vs. semi-crystalline).

Monomer Distribution: A random distribution of lactic and malic acid units typically results in an amorphous polymer. sci-hub.box This lack of crystallinity allows for more uniform water penetration and a more predictable bulk degradation profile. In contrast, block copolymers may exhibit phase separation, leading to distinct domains with different degradation rates.

Comparative Degradation Behavior of this compound Based Polymers with Analogous Poly(hydroxy acids)

The degradation behavior of polymers from this compound can be understood by comparing them to well-studied analogous poly(α-hydroxy acids) like Polylactic Acid (PLA) and Polyglycolic Acid (PGA).

Comparison with PLA: PLA is relatively hydrophobic due to the methyl side group, which hinders water penetration and results in a slower degradation rate. mdpi.comnih.gov Incorporating malic acid units into a PLA backbone significantly increases hydrophilicity, thereby accelerating degradation. researchgate.net Poly(L-lactic acid-co-malic acid) has been shown to degrade faster than neat PLLA. researchgate.net

| Polymer | Key Structural Feature | Hydrophilicity | Typical Degradation Rate |

|---|---|---|---|

| Polyglycolic Acid (PGA) | No side chain (–H) | High | Fast (weeks to months) |

| Poly(lactic-co-malic acid) | Methyl (–CH3) and Carboxymethyl (–CH2COOH) side chains | Moderate to High | Tunable (faster than PLA) researchgate.net |

| Polylactic Acid (PLA) | Methyl side chain (–CH3) | Low | Slow (months to years) mdpi.com |

Advanced Applications of Poly 3 Methyl 1,4 Dioxane 2,5 Dione and Its Derivatives

Materials Science Innovations

Innovations in materials science have leveraged the unique characteristics of polylactide-based polymers to create novel materials with properties tailored for specific and demanding applications.

Development of Novel Poly(lactic acid)-Based Materials with Tailored Functionalities

Poly(lactic acid) in its unmodified state has limitations, including hydrophobicity and a lack of reactive functional groups, which can restrict its use. researchgate.netnih.gov To address these challenges, significant research has been dedicated to developing PLA-based materials with functionalities tailored to specific needs. These modifications are typically achieved through copolymerization with functional monomers or by the chemical alteration of pre-existing PLA chains. researchgate.net

Functionalization strategies aim to introduce reactive groups onto the polymer backbone, which can enhance properties like hydrophilicity, crucial for biomedical applications, and improve compatibility in polymer blends. researchgate.netnih.gov For instance, the creation of graft copolymers can improve the miscibility and mechanical properties of PLA when blended with other polymers. researchgate.net Furthermore, incorporating bioactive molecules such as chitosan (B1678972) or bioceramics like hydroxyapatite (B223615) results in composite materials with enhanced functionalities, suitable for applications like bone tissue repair. nih.gov The ring-opening polymerization of functionalized monomers, such as derivatives of 1,4-dioxane-2,5-dione, allows for the synthesis of polyesters with pendant functional groups, further expanding the possibilities for creating materials with precisely controlled characteristics. acs.orgacs.org

| Functionalization Strategy | Description | Resulting Tailored Functionality | Reference |

|---|---|---|---|

| Copolymerization | Polymerizing lactide with other functional monomers (e.g., ε-caprolactone, p-dioxanone). | Altered degradation rate, improved flexibility, and tunable thermal properties. | researchgate.netresearchgate.net |

| Grafting | Attaching side chains of a different polymer to the main PLA backbone. | Improved compatibility in blends, enhanced mechanical properties (e.g., toughness). | researchgate.net |

| Composite Formation | Incorporating bioactive molecules or ceramics (e.g., chitosan, hydroxyapatite) into the PLA matrix. | Enhanced bioactivity, improved osteoconductivity for bone regeneration. | nih.govmdpi.com |

| Surface Modification | Altering the surface chemistry of the PLA material without changing the bulk properties. | Increased hydrophilicity, improved cell adhesion and affinity. | nih.gov |

Engineering of Biodegradable Plastics with Enhanced Attributes

PLA is a prominent biodegradable plastic sourced from renewable resources like corn starch or sugarcane. researchgate.net A key area of research is the engineering of these plastics to enhance their attributes, particularly their degradation rate and mechanical performance, to meet the requirements of various applications. The degradation of PLA, which occurs via hydrolysis, can be too slow for some biomedical or environmental purposes. researchgate.net

The properties of PLA are heavily influenced by the stereochemistry of the lactide monomer used in its synthesis. nih.gov The polymerization of L-lactide results in semi-crystalline poly-L-lactide (PLLA), whereas using a racemic mixture of L- and D-lactides produces amorphous poly-DL-lactide (PDLLA). wikipedia.orgnih.gov Amorphous PLA degrades more rapidly than its semi-crystalline counterpart. Copolymerization is another effective strategy for tuning biodegradability; for example, poly(lactide-co-glycolide) (PLGA) is a well-known copolymer whose degradation rate can be controlled by adjusting the ratio of lactide to glycolide (B1360168) units. nih.govresearchgate.net To overcome the inherent brittleness of PLA, researchers have explored blending it with other polymers or incorporating plasticizers, which can significantly improve its flexibility and impact resistance. researchgate.netnih.gov

| Engineering Strategy | Mechanism | Enhanced Attribute | Reference |

|---|---|---|---|

| Stereochemical Control | Utilizing different stereoisomers of lactide (L-, D-, or meso-) during polymerization. | Control over crystallinity, which in turn affects degradation rate, melting point, and mechanical strength. | wikipedia.orgnih.gov |

| Copolymerization | Introducing comonomers like glycolide or ε-caprolactone into the polymer chain. | Tunable degradation rates and improved mechanical properties such as flexibility. | nih.govresearchgate.net |

| Blending | Mixing PLA with other biodegradable or non-biodegradable polymers. | Improved toughness, flexibility, and impact resistance. | researchgate.net |

| Cross-linking | Creating chemical links between PLA chains, for instance, using dicumyl peroxide. | Increased tensile modulus and strength, enhanced thermal stability. | researchgate.net |

Biomedical Engineering and Regenerative Medicine

The biocompatibility and biodegradability of PLA and its derivatives make them exceptional candidates for a wide range of applications in biomedical engineering and regenerative medicine, from tissue scaffolds to advanced therapeutic systems.

Polymeric Materials for Tissue Engineering Scaffolds and Constructs

In tissue engineering, the goal is to develop biological substitutes that can restore, maintain, or improve tissue function. mdpi.com PLA and its copolymer PLGA are extensively used to fabricate porous scaffolds that serve as temporary templates, mimicking the native extracellular matrix and guiding the growth of new tissue. researchgate.netmdpi.com These scaffolds are designed to be biodegradable, degrading at a rate that matches the formation of new tissue, eventually being replaced by it and leaving no foreign material in the body. mdpi.com

The architecture of these scaffolds, including their porosity, pore size, and interconnectivity, is critical for facilitating cell seeding, nutrient transport, and tissue infiltration. nih.gov Various fabrication techniques are employed to control these structural properties, such as solvent casting combined with particulate leaching, freeze-drying, electrospinning, and 3D printing. researchgate.netnih.gov The choice of solvent during fabrication can also significantly influence the final properties of the scaffold. nih.govnih.gov To enhance the biological performance for specific applications, such as bone regeneration, PLA-based scaffolds are often combined with bioactive ceramics like hydroxyapatite (HAP) or tricalcium phosphate (B84403) (TCP) to create composite materials with improved osteoconductivity. nih.govnih.gov

| Scaffold Material | Fabrication Technique | Key Features | Application | Reference |

|---|---|---|---|---|

| PLLA | Electrospinning, 3D Printing, Phase Separation | Tunable mechanical properties, tailorable biodegradability. | Bone, cartilage, blood vessel, and skin tissue regeneration. | mdpi.com |

| PLGA | Solvent Casting/Particulate Leaching | Tunable degradation rates, good processibility. | General tissue engineering, cardiac repair. | researchgate.net |

| PLGA/nHA Composite | Solvent Casting/Freeze-Drying | Interconnected pores, enhanced bioactivity. | Bone tissue engineering. | nih.gov |

| PLGA/TCP Composite | 3D Printing | Controlled porous structure, osteoconductive. | Bone defect repair. | nih.gov |

Design of Functionalized Poly(alpha-hydroxy acids) with Biological Activity

To move beyond structural support and impart specific biological functions, poly(α-hydroxy acids) are often functionalized. This involves introducing chemical groups that can elicit a desired biological response or interact with biological systems in a specific manner. uu.nl A powerful method to achieve this is through the ring-opening polymerization of lactone monomers that already contain the desired functional groups. acs.orgacs.org For example, the polymerization of 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione introduces pendant carboxyl groups along the polymer chain. acs.org These groups can be used to control the polymer's hydrophilicity or to covalently attach therapeutic agents for targeted delivery. acs.org

Recent research has focused on creating polymers with inherent biological activity. A library of poly(hydroxybenzoate-co-lactide) derivatives was designed to possess antimicrobial properties, showing efficacy against bacteria such as S. aureus. nih.gov Another approach involves modifying the surface of PLA-based materials with bioactive molecules. This can enhance biocompatibility and promote specific cellular responses like adhesion and proliferation, which are crucial for the success of tissue engineering constructs. nih.govmdpi.com For instance, functionalizing biomaterial surfaces with specific inhibitors has been shown to reduce bacterial adherence and biofilm formation, a significant advantage for implantable medical devices. mdpi.com

| Functional Group/Molecule | Method of Introduction | Resulting Biological Activity | Reference |

|---|---|---|---|

| Carboxyl Groups | Ring-opening polymerization of functionalized monomers. | Tunable hydrophilicity, attachment points for drugs. | acs.org |

| Hydroxybenzoate Derivatives | Copolymerization of functionalized lactide monomers. | Antimicrobial activity. | nih.gov |

| NorA Efflux Pump Inhibitors | Surface functionalization of PLGA films. | Reduction of bacterial biofilm formation. | mdpi.com |

| L-lysine and Polyethylene Glycol | Surface modification of hydroxyapatite filler in PLLA composites. | Enhanced osteological bioactivity and cell compatibility. | mdpi.com |

Preparation of Complex Polymeric Structures for Advanced Therapies and Delivery Systems

The versatility of PLA-based polymers allows for the creation of complex architectures designed for advanced therapeutic applications, including sophisticated drug and growth factor delivery systems. mdpi.com The kinetics of drug release can be precisely controlled by the degradation rate of the polymer matrix. nih.gov

Amphiphilic block copolymers, such as those combining hydrophobic PLA blocks with hydrophilic poly(ethylene glycol) (PEG) blocks, can self-assemble in aqueous environments to form structures like micelles. researchgate.netresearchgate.net These nanostructures can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery. Advanced fabrication techniques like electrospinning can produce complex structures such as nanofibers. These have been used to create an artificial periosteum capable of the sustained and controlled release of multiple growth factors, like vascular endothelial growth factor (VEGF) and bone morphogenetic protein-2 (BMP-2), to simultaneously promote angiogenesis and osteogenesis for enhanced bone regeneration. acs.org The synthesis of multi-block copolymers, for example by combining polylactide with polycarbonate, further expands the range of achievable material properties and complex architectures for specialized therapeutic systems. sigmaaldrich.cn

| Polymeric Structure | Preparation Method | Therapeutic Application | Reference |

|---|---|---|---|

| PLA-b-PEG Block Copolymer Micelles | Self-assembly of amphiphilic block copolymers. | Encapsulation and delivery of hydrophobic drugs. | researchgate.net |

| Drug-loaded PLLA Particles | Freeze-drying of a polymer/drug solution. | Prolonged and controlled drug delivery system. | mdpi.com |

| Dual Growth Factor-Releasing Nanofibers | Electrospinning followed by polydopamine coating and growth factor immobilization. | Artificial periosteum for enhanced bone regeneration. | acs.org |

| Multi-block Copolymers (Polylactide-Polycarbonate) | Ring-opening polymerization using specific catalysts. | Creation of materials with tailored, complex properties for advanced therapies. | sigmaaldrich.cn |

Strategies for Post-Polymerization Functionalization of Poly(3-Methyl-1,4-dioxane-2,5-dione)

Post-polymerization functionalization is a powerful strategy for introducing specific chemical moieties along the backbone of a pre-existing polymer. This approach allows for the synthesis of well-defined functional polymers that might be inaccessible through the direct polymerization of functional monomers. For poly(this compound), a polyester (B1180765) with a structure analogous to polylactide (PLA), these techniques are crucial for tailoring its properties for advanced applications.

"Click" Chemistry Approaches for Polymer Modification

"Click" chemistry encompasses a class of reactions that are highly efficient, selective, and tolerant of various functional groups, making them ideal for polymer modification. These reactions proceed under mild conditions with high yields and produce minimal byproducts. For polyesters like poly(this compound) and its derivatives, "click" reactions provide a versatile toolkit for introducing a wide range of functionalities.

One of the most prominent "click" reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. To apply this to poly(this compound), the polymer backbone must first be functionalized with either azide or alkyne groups. This can be achieved by copolymerizing this compound with a monomer containing the desired functional group. For instance, a comonomer with a pendant azide group can be incorporated into the polyester chain during the initial polymerization. Subsequently, various alkyne-containing molecules can be "clicked" onto the polymer backbone.

Another powerful "click" reaction for polyester modification is the thiol-ene reaction. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). Similar to the CuAAC approach, the polymer backbone needs to be functionalized with pendant ene groups. This can be accomplished by introducing a comonomer with a vinyl or allyl group during the synthesis of the copolymer. The subsequent thiol-ene reaction with various thiol-containing compounds can then be initiated, often by UV light in the presence of a photoinitiator. This method is particularly attractive due to its high efficiency and orthogonality to many other functional groups.

The table below summarizes representative conditions for "click" chemistry modifications on polylactide-based polymers, which are structurally similar to poly(this compound).

| "Click" Reaction Type | Polymer Backbone Functionality | Reagent | Catalyst/Initiator | Solvent | Temperature (°C) |

| CuAAC | Azide | Alkyne-functionalized molecule | Copper(I) source (e.g., CuBr), Ligand (e.g., PMDETA) | DMF, DMSO | 25-60 |

| Thiol-ene | Alkene (e.g., allyl, vinyl) | Thiol-functionalized molecule | Photoinitiator (e.g., DMPA) + UV light | THF, Dichloromethane (B109758) | 25 |

Graft Copolymer Synthesis Utilizing Pendant Functionalities

Graft copolymers are branched macromolecules consisting of a main polymer backbone and one or more side chains of a different chemical nature. The synthesis of graft copolymers based on poly(this compound) allows for the combination of its properties, such as biodegradability, with those of the grafted polymer, leading to materials with tailored characteristics for specific applications. The "grafting from" and "grafting onto" methods are two primary strategies for synthesizing graft copolymers utilizing pendant functionalities on the main polymer chain.

The "grafting from" approach involves the polymerization of a second monomer from initiating sites that are attached as pendant groups along the poly(this compound) backbone. To achieve this, the backbone is first functionalized with initiator moieties. For example, a comonomer containing a hydroxyl group can be incorporated into the polyester chain. These pendant hydroxyl groups can then be converted into initiators for ring-opening polymerization (ROP) of other cyclic esters, such as ε-caprolactone or lactide, to grow the graft chains. Alternatively, these hydroxyl groups can be modified to introduce atom transfer radical polymerization (ATRP) initiators, enabling the grafting of vinyl monomers like styrene (B11656) or acrylates.

The "grafting onto" method involves the attachment of pre-synthesized polymer chains with reactive end-groups to a functionalized poly(this compound) backbone. This typically requires a highly efficient coupling reaction, such as "click" chemistry. For instance, a poly(this compound) copolymer with pendant alkyne groups can be reacted with a pre-made polymer chain that has a terminal azide group. This approach allows for good control over the molecular weight and distribution of the grafted chains.

The following table outlines the key features of the "grafting from" and "grafting onto" methods for synthesizing graft copolymers from a functionalized polyester backbone.

| Grafting Strategy | Description | Pendant Functionality on Backbone | Grafted Polymer Synthesis | Advantages |

| Grafting From | Graft chains are grown from initiating sites on the backbone. | Initiator or precursor to an initiator (e.g., hydroxyl group). | Polymerization of a second monomer from the backbone. | High graft density can be achieved. |

| Grafting Onto | Pre-synthesized polymer chains are attached to the backbone. | Reactive group for coupling (e.g., alkyne, azide). | Separate synthesis of side chains with reactive end-groups. | Well-defined graft chains with controlled molecular weight. |

Analytical and Characterization Techniques for Research on 3 Methyl 1,4 Dioxane 2,5 Dione and Its Polymers

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the study of lactide and polylactide, providing detailed information about the chemical structure and functional groups present in both the monomer and the polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 3-Methyl-1,4-dioxane-2,5-dione and its polymers. nih.govtandfonline.com It provides precise information on the chemical environment of atomic nuclei, which is essential for determining the stereosequence distribution in PLA. nih.govtandfonline.comacs.org